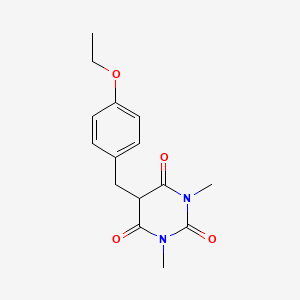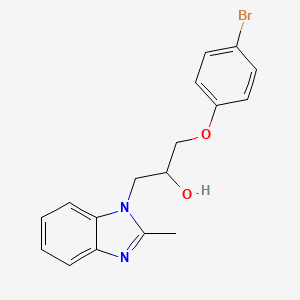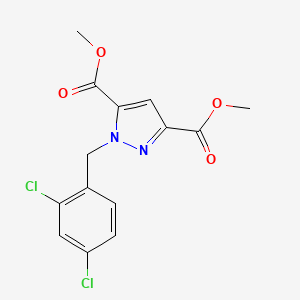
1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide, also known as PFTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFTM is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide is not fully understood, but it has been shown to inhibit the activity of a specific type of potassium channel, known as Kv7.2/7.3. This leads to an increase in the release of neurotransmitters and a decrease in the excitability of neurons. In cancer cells, 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been shown to have various biochemical and physiological effects, depending on the target cell type. In neurons, 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide leads to an increase in the release of neurotransmitters, which can affect synaptic transmission and neuronal excitability. In cancer cells, 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Additionally, 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been shown to have anti-inflammatory effects in various cell types.
Advantages and Limitations for Lab Experiments
1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has several advantages for lab experiments, including its specificity for Kv7.2/7.3 channels and its ability to inhibit cancer cell growth and proliferation. However, 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has limitations, including its potential toxicity and the need for further optimization of its synthesis method to improve yield and purity.
Future Directions
There are several future directions for 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide research, including the investigation of its potential as a therapeutic agent for neurological disorders and cancer. Additionally, further studies are needed to understand the mechanism of action of 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide and to optimize its synthesis method. 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide may also have potential applications in drug discovery as a tool compound for identifying novel targets for drug development.
Conclusion:
In conclusion, 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide is a sulfonamide derivative that has shown promising results in scientific research. 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has potential applications in various fields, including neuroscience, cancer research, and drug discovery. The synthesis method of 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been optimized to improve yield and purity, and further studies are needed to fully understand its mechanism of action and potential applications. Overall, 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has the potential to be a valuable tool compound and therapeutic agent in various scientific fields.
Synthesis Methods
1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide can be synthesized through various methods, including the reaction of N-(tetrahydro-2-furanylmethyl)methanesulfonamide with phenyl magnesium bromide or the reaction of 1-phenyl-1-(tetrahydro-2-furanylmethyl)amine with methanesulfonyl chloride. The synthesis of 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been shown to inhibit the activity of a specific type of potassium channel, leading to an increase in the release of neurotransmitters. This mechanism of action has potential implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
In cancer research, 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This has led to the exploration of 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide as a potential anticancer agent. Additionally, 1-phenyl-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been used as a tool compound in drug discovery to identify novel targets for drug development.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-17(15,10-11-5-2-1-3-6-11)13-9-12-7-4-8-16-12/h1-3,5-6,12-13H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBFRURBMYWMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5049379.png)


![4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5049391.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]pentanamide](/img/structure/B5049396.png)
![6-chloro-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5049402.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5049407.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5049418.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine](/img/structure/B5049422.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B5049428.png)
![N-[5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5049436.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5049466.png)
![N~1~-1-naphthyl-N~2~-[(2-nitrophenyl)sulfonyl]valinamide](/img/structure/B5049474.png)
